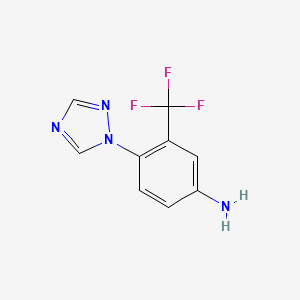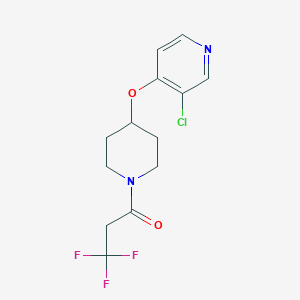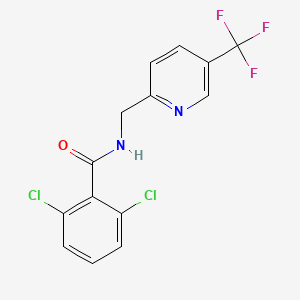
N-(2-Pyridinylmethyl)-2,6-dichlorobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dichloro-N-{[5-(trifluoromethyl)-2-pyridinyl]methyl}benzenecarboxamide is a chemical compound with the molecular formula C14H9Cl2F3N2O. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of dichloro and trifluoromethyl groups, which contribute to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2,6-dichloro-N-{[5-(trifluoromethyl)-2-pyridinyl]methyl}benzenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides, due to its ability to inhibit the growth of certain plant pathogens.
Wirkmechanismus
Target of Action
The primary target of this compound, also known as Fluopicolide , is the cytoskeleton of oomycetes . Oomycetes are a group of filamentous, fungus-like microorganisms that cause several plant diseases. The cytoskeleton plays a crucial role in maintaining the structure and shape of these organisms, and is therefore a key target for fungicides like Fluopicolide.
Mode of Action
It is thought to act byaffecting spectrin-like proteins in the cytoskeleton of oomycetes . Spectrin-like proteins are essential for the integrity of the cytoskeleton, and their disruption can lead to the death of the organism.
Biochemical Pathways
Fluopicolide’s interaction with the cytoskeleton affects several biochemical pathways. It inhibits the growth of strains that are resistant to other fungicides, such as phenylamides, strobilurin, dimethomorph, and iprovalicarb
Result of Action
The action of Fluopicolide results in several effects on the oomycetes. It affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of the oomycetes, preventing them from spreading and causing disease.
Biochemische Analyse
Biochemical Properties
The compound 2,6-dichloro-N-{[5-(trifluoromethyl)-2-pyridinyl]methyl}benzenecarboxamide interacts with spectrin-like proteins . The nature of these interactions is likely based upon delocalization .
Cellular Effects
It is known to have a significant impact on the function of cells infected by oomycetes .
Molecular Mechanism
It is believed to exert its effects through the delocalization of spectrin-like proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-dichloro-N-{[5-(trifluoromethyl)-2-pyridinyl]methyl}benzenecarboxamide have been observed to change over time . The compound is moderately rapidly absorbed from the gastrointestinal tract .
Metabolic Pathways
These metabolites interact with various enzymes and cofactors .
Transport and Distribution
It is known that the highest concentrations of the compound are found in the liver and kidney .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-{[5-(trifluoromethyl)-2-pyridinyl]methyl}benzenecarboxamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 5-(trifluoromethyl)-2-pyridinemethanamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-dichloro-N-{[5-(trifluoromethyl)-2-pyridinyl]methyl}benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluopicolide: Another compound with a similar structure, used as a fungicide in agriculture.
2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide: Shares structural similarities and is used in similar applications.
Uniqueness
2,6-dichloro-N-{[5-(trifluoromethyl)-2-pyridinyl]methyl}benzenecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications.
Eigenschaften
IUPAC Name |
2,6-dichloro-N-[[5-(trifluoromethyl)pyridin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-10-2-1-3-11(16)12(10)13(22)21-7-9-5-4-8(6-20-9)14(17,18)19/h1-6H,7H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHADBJYWSJPEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=NC=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(4-ethoxybenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2471961.png)
![4-{1'-methyl-5-oxo-4,5-dihydro-1H,1'H-[3,3'-bipyrazole]-1-yl}benzene-1-sulfonamide](/img/structure/B2471962.png)
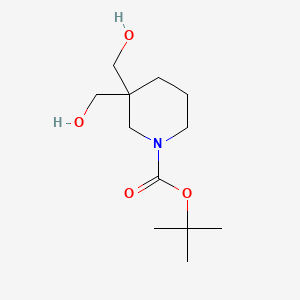
![1-[(4-chlorophenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea](/img/structure/B2471965.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2471966.png)
![4-benzyl-2-[(3-methoxyphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2471967.png)
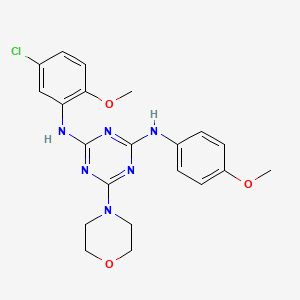
![N4-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE](/img/structure/B2471972.png)
![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2471973.png)

![N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide)](/img/structure/B2471977.png)
